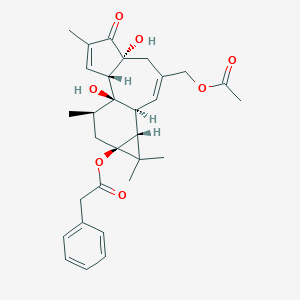

Centbucridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Centbucridine discovery and development CDRI Lucknow

Centbucridine Technical Profile

The table below summarizes the core information available on this compound:

| Aspect | Technical Details |

|---|---|

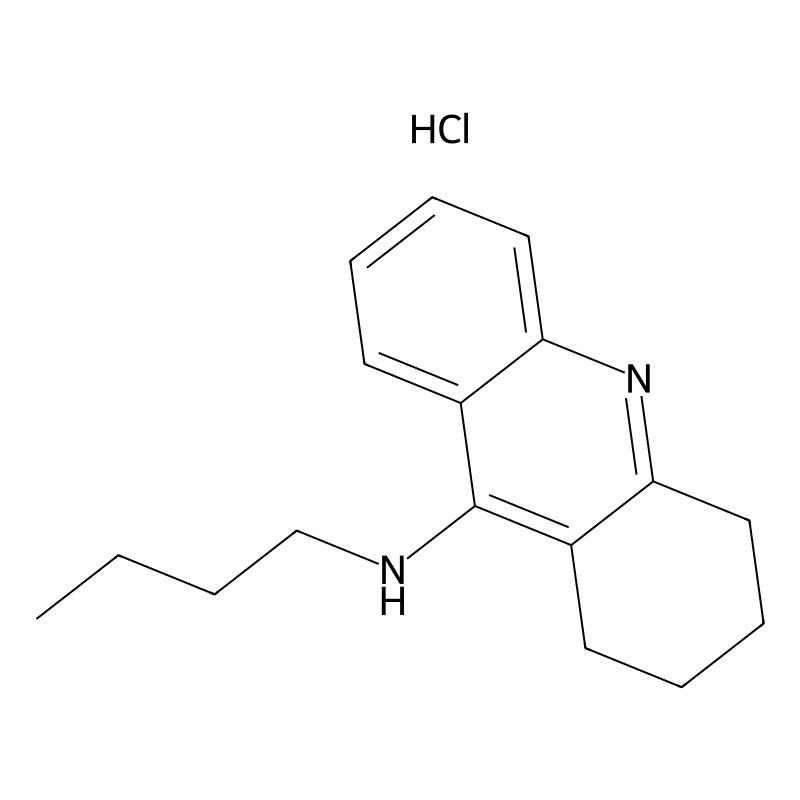

| IUPAC Name | 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride [1] |

| Institute | Central Drug Research Institute (CDRI), Lucknow [2] [1] [3] |

| Development Status | Licensed for marketing (Themis Chemical Ltd., Mumbai, 1987) [3]. Current market status is unclear. |

| Pharmacological Class | Local Anesthetic (Quinoline derivative) [1] |

| Relative Potency (Animal Models) | 5-8 times more active than Lidocaine for infiltration anesthesia [1] |

| Effective Concentration | 0.2-0.5% for infiltration & nerve block (compared to 1-2% for Lidocaine) [1] |

| Relative Toxicity (Animal LD₅₀) | Approximately one-fourth the toxicity of Lidocaine [1] |

Human Clinical Trial Summary

A key double-blind study compared this compound to the standard therapy, Lidocaine [1].

| Trial Parameter | This compound (0.5%) | Lidocaine (2%) |

|---|---|---|

| Study Design | Randomized, double-blind, non-crossover trial in 87 patients for minor surgery [1]. | |

| Efficacy (Good Response) | 32 of 43 patients | 35 of 44 patients |

| Onset & Duration | Comparable to Lidocaine | Comparable to this compound |

| Repeat Injections Required | 16% of cases | Not Specified |

| Safety Profile | Well tolerated; one report of itching at injection site; fewer significant BP changes [1]. | Significant blood pressure changes more frequently observed [1]. |

Conceptual Experimental Workflow

While specific protocols are not available, the high-level development pathway can be visualized. The following diagram outlines the general sequence of activities from initial synthesis through to clinical evaluation in humans.

References

mechanism of action of Centbucridine local anesthetic

Pharmacological Profile of Centbucridine

This compound is a unique local anesthetic agent. The table below summarizes its core characteristics based on the available literature.

| Feature | Description |

|---|---|

| Chemical Classification | Quinolone derivative (described as a non-ester, non-amide agent) [1] [2]. |

| Development Origin | Created in 1983 at the Central Drug Research Institute (CDRI) in Lucknow, India [1]. |

| Proposed Molecular Mechanism | Acts as a local anesthetic via reversible inhibition of sodium channels, similar to other local anesthetics. Its specific receptor interactions are not detailed in the available literature [1]. |

| Key Properties | Possesses inherent vasoconstricting and antihistaminic properties, which may reduce the need for added vasoconstrictors like adrenaline [1] [2]. |

| Anesthetic Potency | Reported to be 4-5 times more potent than 2% Lignocaine [1]. A 0.5% solution is used for infiltration and nerve blocks [1] [2]. |

Comparative Clinical Efficacy Data

The following table compares this compound with lignocaine (lidocaine) in dental extraction surgeries, based on a comparative study [2].

| Parameter | 0.5% this compound | 2% Lignocaine with Adrenaline |

|---|---|---|

| Cardiovascular Effects | No significant changes in cardiovascular parameters [2]. | Contains adrenaline, which is known to have cardiovascular effects [2]. |

| Efficacy in Minor Surgery | Provides a sufficient degree of local anesthetic activity for routine minor surgery like dental extractions [2]. | Established efficacy for dental procedures [2]. |

| Clinical Advantage | An ideal option where adrenaline is contraindicated due to patient systemic problems (e.g., certain cardiac or thyroid conditions) [1] [2]. | Standard use, but adrenaline may be contraindicated in some patients [1]. |

Research Status and Gaps

The search indicates that while this compound has been used in medical disciplines like ophthalmology, its adoption and validation in dental pain management have been limited despite its potential benefits [1]. A significant gap in the current literature is a detailed, molecular-level explanation of its mechanism of action. While it is known to function as a sodium channel blocker, the specific interactions at the binding site and its kinetics are not described in the available sources. Furthermore, no specific experimental protocols for investigating its mechanism were found in the search results.

Based on the general mechanism of local anesthetics and the available information on this compound, the following diagram outlines the proposed workflow to elucidate its mechanism of action, which aligns with the user's request for experimental visualization.

Future Research Directions

To fully characterize this compound's mechanism of action, the following targeted research is necessary:

- Molecular Binding Studies: Conduct patch-clamp studies on various voltage-gated sodium channel (VGSC) subtypes to determine this compound's binding affinity, on/off kinetics, and whether its action is state-dependent (e.g., preferential binding to open or inactivated channels).

- Structural Biology Analysis: Use techniques like X-ray crystallography or cryo-EM to visualize the interaction between this compound and its sodium channel target, identifying the precise binding pocket.

- Selectivity Profiling: Investigate its potential effects on other ion channels (e.g., potassium, calcium) to fully understand its selectivity and side-effect profile.

- Metabolic Pathway Elucidation: Detailed studies on its metabolism and elimination in humans, which are currently not well-documented in the available literature.

References

pharmacology of Centbucridine non-ester non-amide

Chemical Profile and Core Pharmacology

Centbucridine is a unique local anesthetic agent with the following core characteristics:

- Chemical Name: 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride [1] [2].

- Chemical Class: A quinoline derivative, explicitly categorized as a non-ester, non-amide compound [2] [3].

- Place of Origin: It was synthesized at the Central Drug Research Institute (CDRI) in Lucknow, India [1] [2] [3].

- Key Pharmacological Advantage: It possesses an inherent vasoconstrictor property [2] [3] [4]. This distinguishes it from many other local anesthetics like lignocaine, which cause vasodilation and often require the addition of vasoconstrictors such as adrenaline.

Efficacy and Clinical Data Comparison

The following table summarizes key quantitative data from comparative clinical studies of this compound versus Lignocaine, a gold standard in local anesthesia.

| Parameter | This compound (0.5%) | Lignocaine (2% with Adrenaline) | Statistical Significance & Context |

|---|---|---|---|

| Relative Potency | 0.5% concentration | 2% concentration | Reported to be 4-8 times more potent than Lignocaine [1] [2]. |

| Onset of Anesthesia | 162.92 ± 64.4 seconds [2] | 176.03 ± 58.2 seconds [2] | Not statistically significant (P=0.121); similar rapid onset [2]. |

| Duration of Anesthesia | 151.01 ± 44.4 minutes [2] | 111.07 ± 24.9 minutes [2] | Statistically significant longer duration (P=0.00) [2]. |

| Anesthesia Depth (VAS Score 0) | 82% of patients [2] | 83% of patients [2] | No significant difference; both provide adequate depth for procedures [2]. |

| Cardiovascular Effects | No significant changes from baseline [2] [3]. | Mild blood pressure fluctuations in some patients [1] [2]. | This compound offers superior cardiovascular stability, beneficial when vasoconstrictors are contraindicated [2] [3]. |

Detailed Experimental Protocols

For researchers seeking to replicate or evaluate past studies, here are the methodologies from key clinical trials.

Protocol for Dental Extraction Efficacy Study [2]

This is a representative example of a randomized controlled trial (RCT) design.

- Objective: To compare the efficacy and cardiovascular effects of 0.5% this compound HCl with 2% Lignocaine HCl with adrenaline (1:200,000) for mandibular molar extraction.

- Study Design: Double-blind, randomized controlled trial.

- Participants: 198 healthy adults (ASA-I), aged 18-60.

- Intervention:

- Group I: Received a single cartridge of 0.5% this compound HCl (n=100).

- Group II: Received a single cartridge of 2% Lignocaine HCl with 1:200,000 adrenaline (n=98).

- Administration was via a standardized Inferior Alveolar Nerve Block.

- Assessment Criteria:

- Onset of Anesthesia: Measured in seconds, both subjectively (patient-reported numbness) and objectively (loss of sharp sensation to pinprick test with a 20-gauge needle).

- Duration of Anesthesia: Time in minutes from onset until the patient reported a return of normal sensation, confirmed objectively.

- Depth of Anesthesia: Assessed using a Visual Analogue Scale (VAS: 0="no pain" to 5="unbearable pain") during the procedure.

- Cardiovascular Parameters: Pulse and blood pressure were recorded pre-operatively (baseline) and at 10, 20, 30, and 60-minute intervals post-injection.

- Statistical Analysis: Student's t-test was used, with a p-value of less than 0.05 considered statistically significant.

Protocol for Neurotoxicity Evaluation (Pre-Clinical) [1]

A foundational animal study that informed the clinical safety profile.

- Objective: Experimental evaluation of the potential neurotoxicity of this compound.

- Methodology: The study assessed the direct effects of the drug on nerve structure and function in an animal model, though the specific details of the model and dosing are not provided in the available abstract [1].

- Key Finding: The study concluded that this compound did not cause permanent alteration of nerve structure, aligning with one of the key properties of an ideal local anesthetic [1].

Pharmacological Profile and Research Context

The diagram below synthesizes the available information on this compound's characteristics and research status, which may be useful for project planning.

This compound's technical profile highlights its unique chemistry and clinical advantages within a specific research context.

Limitations and Research Gaps

The most critical consideration for a professional audience is the scope and recency of the available data:

- Dated Research: The latest primary clinical study identified is from 2018. There is a significant lack of recent, large-scale clinical trials or post-market surveillance data.

- Geographical Limitation: Nearly all published research on this compound originates from institutions in India. Its evaluation and acceptance in broader international regulatory frameworks (like the US FDA or European EMA) are not documented in the search results.

- Mechanistic Gaps: While the clinical efficacy and safety are documented, the exact molecular signaling pathway and detailed metabolic fate (pharmacokinetics) of this compound are not elaborated in the available literature. Its "inherent vasoconstrictor" property is noted, but the specific mechanism remains an area for further investigation.

References

- 1. (PDF) A New Era of Local Anaesthetic Agent: this compound [academia.edu]

- 2. A Randomized Controlled Trail Comparing the Efficacy of... [pmc.ncbi.nlm.nih.gov]

- 3. A comparative study between 0.5% this compound HCl and ... [pmc.ncbi.nlm.nih.gov]

- 4. A comparative study between 0.5% this compound HCl and... [link.springer.com]

Centbucridine LD50 and animal toxicity studies

Quantitative Toxicity Profile

The table below summarizes the key toxicological and pharmacological data for Centbucridine from animal studies.

| Parameter | This compound Findings | Comparative Data (Lidocaine/Lignocaine) | Test System |

|---|---|---|---|

| Acute Toxicity (LD₅₀) | Lower LD₅₀ (more potent) [1] | LD₅₀ 4x higher than this compound (less potent) [1] | Mice, Rats, Monkeys [1] |

| Genotoxicity | Negative for chromosome aberrations, sister chromatid exchanges, and DNA-strand breaks [2] | Information not available in search results | Mouse bone marrow and liver cells [2] |

| Neurotoxicity | No potential for neurotoxicity identified [3] | Information not available in search results | Animal models (study not detailed) [3] |

| Local Irritation | No local irritation on infiltration [1] | Information not available in search results | Animals (study not detailed) [1] |

| Anesthetic Potency | 5-8 times more active than Lidocaine [1] | Base value for comparison [1] | Animal experiments [1] |

| Effective Concentration | 0.2-0.5% for infiltration/nerve block [1] | 1-2% for infiltration/nerve block [1] | Clinical and experimental studies [1] |

Experimental Protocols and Methodologies

The following details the methodologies used in the key animal studies cited in the search results.

Acute Toxicity and Lethal Dose (LD₅₀) Studies

- Objective: To determine the median lethal dose (LD₅₀) and compare the systemic toxicity of this compound with Lidocaine.

- Methodology: Graded doses of this compound were administered to mice, rats, and monkeys. The route of administration varied: it was given intraperitoneally to mice and subcutaneously to rats and monkeys. The LD₅₀ was calculated and compared directly with that of Lidocaine [1].

- Key Outcome: The LD₅₀ of this compound was found to be one-fourth that of Lidocaine, meaning this compound was more potent and had a lower lethal dose in animal models [1].

In Vivo Genotoxicity Assays

- Objective: To evaluate the potential of this compound to cause damage to genetic material.

- Methodology: The study employed a single acute exposure in mice and assessed three different endpoints [2]:

- Chromosome Aberrations (CA) & Sister Chromatid Exchange (SCE): Analyzed in bone marrow cells to detect structural damage to chromosomes and exchanges of DNA between sister chromatids [2].

- DNA-strand breaks (SB): Measured in liver cells to assess direct damage to DNA [2].

- Mitotic Indices (MI): Monitored to evaluate potential effects on cell division [2].

- Key Outcome: No significant differences were observed in CA, SCE, or SB studies compared to controls. An increase in MI was noted only at the lowest dose, with no significant differences at higher doses. The trend tests for a linear dose response were negative, leading to the conclusion that this compound was not genotoxic in the mouse model [2].

Neurotoxicity and Local Irritation Studies

- Objective: To assess potential damage to nerve tissues and local irritating effects upon injection.

- Methodology: While the full experimental details are not provided in the available excerpts, one study explicitly mentions the "experimental evaluation of potential neurotoxicity" of this compound in animals [3]. Another source states that the drug was assessed for local irritation following infiltration [1].

- Key Outcome: this compound was found to have no potential for neurotoxicity and did not cause local irritation upon infiltration in animals [1] [3].

Animal Toxicity Testing Workflow

The diagram below illustrates the logical sequence of key tests in the non-clinical safety assessment of a local anesthetic like this compound.

Figure 1: A generalized workflow for the key toxicity tests in the non-clinical safety assessment of a local anesthetic. Boxes in gray represent tests not covered in the provided search results for this compound.

Key Implications for Drug Development

The animal data suggests that this compound presented a promising toxicological profile during its early development:

- Favorable Potency-Toxicity Index: The fact that this compound was both more potent and had a lower LD₅₀ than Lidocaine suggests a potentially wider safety margin, a critical consideration for drug development [1].

- Low Genotoxic Risk: The negative results across multiple standard genotoxicity endpoints indicate a low risk of causing genetic damage, which is a fundamental requirement for any new drug candidate [2].

- Advantageous Physiochemical Property: Its inherent vasoconstrictor property, mentioned in several sources, is a significant clinical advantage. This eliminates the need for adding vasoconstrictors like adrenaline, which are otherwise required with Lidocaine to prolong the anesthetic effect and reduce systemic absorption, but can cause cardiovascular side effects in susceptible patients [4] [5].

Important Limitations and Knowledge Gaps

When interpreting this data, you should be aware of the following constraints:

- Temporal Gap: The core research on this compound's basic toxicology is several decades old. Current regulatory standards for drug safety testing have evolved significantly, and a modern assessment would require a more extensive battery of tests.

- Incomplete Data: The available search results provide a high-level summary of findings but lack exhaustive methodological details (e.g., exact doses, full study durations, complete histopathological data) that would be necessary for a full re-evaluation.

- Absence of Key Studies: The provided literature does not detail chronic toxicity or carcinogenicity studies, which are vital for assessing long-term use risks. One search result does mention that teratogenic and chronic toxicity studies were conducted [4], but the data and methodologies are not summarized here.

References

- 1. (PDF) Evaluation of this compound as a Local Anesthetic [academia.edu]

- 2. Evaluation of the genotoxicity of 4-N-butylamino-1,2,3, ... [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) A New Era of Local Anaesthetic Agent: this compound [academia.edu]

- 4. A comparative study between 0.5% this compound HCl and ... [pmc.ncbi.nlm.nih.gov]

- 5. A Randomized Controlled Trail Comparing the Efficacy of 0.5 ... [pmc.ncbi.nlm.nih.gov]

Centbucridine antihistaminic and anti-allergic properties

Centbucridine's Documentated Pharmacological Profile

This compound (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) is documented in scientific literature as a local anesthetic with the following characteristics:

- Chemical Class: A non-ester, non-amide group local anesthetic, specifically a quinoline derivative [1] [2].

- Primary Use: Studied for use in dental extractions, ophthalmic surface anesthesia, and subarachnoid block [3] [1] [2].

- Key Findings: Research shows it is more potent and has a longer duration of action compared to lignocaine [1] [2]. Studies have also evaluated and found it to be non-genotoxic in mice [4].

The search results do not contain any studies, data, or protocols linking this compound to histamine receptor antagonism or anti-allergic mechanisms.

Researching Antihistaminic Mechanisms

While this compound itself is not an antihistamine, research into antihistaminic and anti-allergic properties is a complex field. For background, the core mechanism involves the blockade of histamine receptors, of which there are four known types (H1 to H4) [5].

Comparative Table of Histamine Receptors

| Receptor | Primary Signaling Pathway | Key Cell/Tissue Locations | Main Physiological Roles |

|---|---|---|---|

| H1R | Gαq, ↑ phospholipase C, ↑ calcium mobilization [5] | Neurons, smooth muscle, endothelial cells [5] | Allergic symptoms, pruritus, wakefulness [5] |

| H2R | Gαs, ↑ cyclic AMP [5] | Gastric parietal cells, others [5] | Gastric acid secretion [5] |

| H3R | Gαi/o, ↓ cyclic AMP, ↑ calcium mobilization [5] | Central nervous system (presynaptic) [5] | Neurotransmitter autoreceptor [5] |

| H4R | Gαi/o, ↑ intracellular calcium [5] | Immune cells (eosinophils, etc.) [5] | Inflammation, pruritus [5] |

The following diagram illustrates the general workflow for the preclinical evaluation of a compound's potential antihistaminic activity, which would be applicable to any new chemical entity under investigation.

References

- 1. (PDF) A randomized controlled trail comparing the efficacy of... [academia.edu]

- 2. (PDF) A New Era of Local Anaesthetic Agent: this compound [academia.edu]

- 3. A prospective randomized double masked controlled clinical trial to... [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the genotoxicity of... [pubmed.ncbi.nlm.nih.gov]

- 5. Peripheral Neuronal Mechanism of Itch - NCBI - NIH [ncbi.nlm.nih.gov]

preclinical evaluation of Centbucridine animal models

Preclinical Efficacy & Toxicity at a Glance

| Aspect | Centbucridine Findings | Comparative Data (vs. Lidocaine) |

|---|---|---|

| Anesthetic Potency | Effective for infiltration anesthesia at 0.5% concentration [1]. | 5-8 times more active than lidocaine (which is typically used at 1-2% concentration) [1]. |

| Acute Toxicity (LD₅₀) | The lethal dose for 50% of the test population was determined in mice, rats, and monkeys [1]. | LD₅₀ was approximately one-fourth that of lidocaine, indicating lower toxicity [1]. |

| Local Irritation | No local irritation was observed upon infiltration in animals [1]. | Information not specified in the provided results. |

Experimental Methodology Overview

The available data comes from a study published in 1983. Here are the key methodological details for the animal experiments:

- Test System: The research was conducted on standard preclinical animal models, including mice, rats, and monkeys [1].

- Dosing Route: this compound was administered via subcutaneous (s.c.) routes in rats and monkeys, and via intraperitoneal (i.p.) injection in mice [1].

- Primary Endpoints: The studies aimed to determine the LD₅₀ (the dose lethal to 50% of the animals) and to evaluate the local anesthetic efficacy, which was measured as effectiveness in infiltration anesthesia [1]. A key finding was that the drug did not cause local irritation at the injection site in animals [1].

The following workflow diagram illustrates the progression of this preclinical evaluation based on the described methodology:

Context and Limitations of Available Data

- Source and Development: this compound (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) is a quinoline derivative synthesized at India's Central Drug Research Institute (CDRI) and is recognized as one of India's novel active pharmaceutical ingredients [1] [2] [3].

- Information Constraints: The search results provide only a high-level summary of the preclinical findings. Crucial experimental details commonly required by researchers—such as exact dosage levels, group sizes, detailed statistical analyses, and comprehensive safety pharmacology data (e.g., effects on cardiovascular and central nervous systems)—are not available in these excerpts.

References

Centbucridine molecular target and sodium channel blockade

Centbucridine at a Glance

This compound is an investigational local anesthetic agent with a unique profile. The table below summarizes its core characteristics based on available data.

| Attribute | Description |

|---|---|

| Chemical Classification | Quinolone derivative; described as a "nonester, nonamide" local anesthetic [1]. |

| Molecular Target | Voltage-gated sodium channels (Nav) [1]. |

| Proposed Mechanism | Reversible inhibition of sodium channels, preventing depolarization and action potential propagation in neurons [1]. |

| Clinical Concentration | 0.5% solution [2]. |

| Reported Onset & Duration | Similar onset to lidocaine; significantly longer duration (approx. 2.5 hours) due to inherent vasoconstrictive properties [2]. |

| Notable Feature | Considered for use in medically compromised pediatric patients where lidocaine or adrenaline is contraindicated [2]. |

Sodium Channel Blockade Context

This compound's primary molecular target is the voltage-gated sodium channel (Nav) [1]. These channels are critical for generating and propagating action potentials in excitable cells like neurons. The diagram below illustrates the general mechanism of local anesthetic action.

Local anesthetics (LA) like this compound bind to voltage-gated sodium channels from the inside of the cell membrane, preventing sodium influx and action potential propagation.

This mechanism is consistent with established local anesthetics like lidocaine and bupivacaine [1]. The search for more selective and safer sodium channel blockers is a major focus in pain research, particularly targeting subtypes like Nav1.8 that are enriched in pain-sensing neurons [3] [4].

Research and Clinical Notes

Available clinical data is limited but promising. One study reported that this compound provided effective anesthesia for Inferior Alveolar Nerve Block (IANB) in pediatric patients, with no toxic reactions observed [2]. Its inherent vasoconstriction is a key differentiator, potentially eliminating the need for vasoconstrictor additives like epinephrine [2].

However, the literature notes that this compound is still under clinical investigation, and its efficacy and safety in children under 12 years require further assessment [2] [1].

References

0.5% Centbucridine infiltration anesthesia protocol

Centbucridine Application Notes

1. Drug Profile & Indications this compound is a local anesthetic agent that belongs to a novel chemical class, being neither an ester nor an amide [1] [2]. It was developed in India and has been investigated for use in dental procedures and minor oral surgery [3] [4]. A key potential advantage is its inherent vasoconstrictor property, meaning it can be used without adrenaline [4]. This makes it a candidate for patients in whom adrenaline is contraindicated due to systemic health problems [4].

2. Formulation & Dosage The primary formulation studied for local anesthesia is a 0.5% solution [3] [4]. The search results did not provide specific maximum dose recommendations (e.g., in mg/kg). This critical safety parameter must be established from official prescribing information or through direct consultation with the manufacturer.

3. Pharmacodynamic & Kinetic Properties The table below summarizes the key performance characteristics of 0.5% this compound compared to a common standard, 2% Lignocaine with adrenaline, based on available clinical studies.

| Parameter | 0.5% this compound | 2% Lignocaine (with Adrenaline) | Notes & References |

|---|---|---|---|

| Onset of Action | ~105 seconds | ~100 seconds | No statistically significant difference [3]. |

| Duration of Action | ~92 minutes | ~92 minutes | No statistically significant difference [3]. |

| Depth of Anesthesia | Equivalent to Lignocaine | Standard | Assessed at 10, 30, and 60 minutes; no significant difference [3]. |

| Cardiovascular Effects | Statistically significant drop in pulse rate at 10 and 30 mins. | Standard effect profile | This compound showed a notable effect on pulse rate, though the clinical significance may vary [3]. Unlike lignocaine, it does not require adrenaline for duration [4]. |

| Vasoconstrictor Need | Inherent vasoconstrictor property; does not require adrenaline. | Requires adrenaline for prolonged duration. | This is a major differentiating factor [4]. |

Experimental Protocol for Inferior Alveolar Nerve Block

The following methodology is adapted from a randomised controlled trial that administered 0.5% this compound via Inferior Alveolar Nerve Block (IANB) for dental procedures [3]. This can serve as a template for controlled research.

1. Pre-Operative Phase

- Patient Selection: Recruit subjects based on inclusion criteria (e.g., children aged 12-14 years requiring bilateral dental procedures) [3].

- Randomization & Blinding: Use a split-mouth design. Randomly assign one mandibular quadrant to receive 0.5% this compound and the contralateral quadrant to receive 2% Lignocaine with adrenaline. Implement triple-blinding (patient, operator, outcome assessor) [3].

- Baseline Measurements: Record baseline vital signs, particularly pulse rate using a pulse oximeter [3].

2. Anesthesia Administration

- Technique: Follow a standardized protocol for administering an Inferior Alveolar Nerve Block (IANB) [3].

- Drug Preparation: Aspirate before injection to avoid intravascular administration.

3. Intra-Operative & Post-Operative Monitoring

- Onset of Anesthesia: Measure the time from injection completion to the onset of subjective numbness or objective loss of sensation [3].

- Pulse Rate Monitoring: Continuously or intermittently monitor and record pulse rate at predefined intervals (e.g., at 10 and 30 minutes post-injection) [3].

- Depth of Anesthesia: Assess using a pre-validated scale like the Visual Analog Scale (VAS) during the procedure at specific time points (e.g., 10, 30, and 60 minutes) [3].

- Duration of Anesthesia: Record the time from the onset of anesthesia until the patient reports the return of normal sensation [3].

Gaps in Available Information

The search results confirm the use and efficacy of 0.5% this compound but lack the granular detail required for a complete standalone protocol. Key missing information includes:

- Detailed Infiltration Technique: The specifics of infiltration anesthesia (e.g., injection angle, volume per site, tissue placement) for areas other than the IANB.

- Comprehensive Safety Profile: Full details on systemic toxicity, neurotoxicity, management of adverse effects, and absolute contraindications.

- Official Dosage Guidelines: The maximum recommended dose based on body weight.

Experimental Workflow for Protocol Validation

The diagram below outlines the logical workflow of the experimental protocol as described in the available research, from setup to outcome analysis.

Summary of this compound's Profile

For researchers and drug development professionals, 0.5% this compound presents a pharmacologically distinct local anesthetic option. Its comparable efficacy to lignocaine in terms of onset, depth, and duration of anesthesia, combined with its adrenaline-free formulation, constitutes its primary value proposition [3] [4]. However, its significant effect on pulse rate warrants careful cardiovascular monitoring in both clinical and research settings [3].

References

Comprehensive Application Notes and Protocols for Centbucridine in Ophthalmic Microsurgery

Executive Summary

Centbucridine (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) represents a unique chemical entity in local anesthesia with distinctive properties potentially beneficial for ophthalmic microsurgery. As a quinoline derivative rather than traditional ester or amide-type anesthetics, this compound offers inherent vasoconstrictive properties and favorable cardiovascular stability. This document provides comprehensive application notes and experimental protocols to facilitate further research and development of this compound for ophthalmic applications, particularly in the context of advanced microsurgical procedures and emerging drug delivery technologies. The information synthesized herein aims to support researchers, scientists, and drug development professionals in evaluating this compound's potential for ocular anesthesia and analgesic applications.

Introduction and Pharmacological Profile

Historical Development and Chemical Classification

This compound emerged from research at the Central Drug Research Institute in Lucknow, India, as a novel quinoline derivative with local anesthetic properties. Unlike conventional local anesthetics that are classified as either esters or amides, this compound possesses a distinct chemical structure (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) that places it in a separate category altogether [1]. This structural uniqueness contributes to its distinctive pharmacological profile, including inherent vasoconstrictive activity that differentiates it from many other local anesthetics that require vasoconstrictor additives. The chemical's development was motivated by the need for agents with improved safety profiles, particularly reduced cardiovascular and neurological toxicity compared to traditional options like bupivacaine and etidocaine.

The evolution of local anesthetics has been largely driven by toxicity concerns, with this compound representing an innovative approach to anesthetic development that bypasses the traditional ester-amide classification [1]. Its unique molecular configuration contributes to both its therapeutic effects and its metabolism pathway, which differs from conventional ester hydrolysis or amide metabolism. Understanding this chemical distinction is fundamental to appreciating this compound's potential applications in ophthalmic microsurgery, where precision, duration of action, and safety margins are particularly critical due to the delicate nature of ocular tissues and the potential for systemic absorption.

Mechanism of Action

Like traditional local anesthetics, this compound primarily exerts its effects through voltage-gated sodium channel blockade in neuronal membranes. The cellular membrane maintains a resting potential of -40 to -90 mV through active Na+/K+ pump activity [1]. When this compound is administered, it penetrates the neural tissue and binds to specific receptor sites on voltage-gated sodium channels, preventing the conformational changes necessary for channel activation. This binding stabilizes the neuronal membrane by decreasing its permeability to sodium ions, thereby increasing the threshold for electrical excitability and ultimately preventing the propagation of action potentials along nerve fibers.

The non-ester, non-amide structure of this compound may influence its binding characteristics to sodium channels and its interaction with the lipid bilayer of nerve membranes. The tetrahydroacridine structure provides both lipophilic and hydrophilic properties that potentially enhance tissue penetration while maintaining adequate solubility for clinical administration. This molecular configuration may contribute to the observed prolonged duration of action noted in clinical studies compared to lignocaine [2]. The mechanism behind its inherent vasoconstrictive properties remains an area of ongoing investigation but may involve additional interactions with vascular smooth muscle or endothelial receptors that are not typically associated with conventional local anesthetics.

Clinical Efficacy and Safety Data

Comparative Clinical Performance

Clinical studies evaluating this compound, though limited in scope and recency, demonstrate a consistent profile of efficacy and safety. In dental surgical models, this compound has shown comparable anesthetic efficacy to established agents with certain distinctive characteristics. A randomized controlled trial comparing 0.5% this compound to 2% lignocaine with adrenaline (1:200,000) for dental extractions found no significant differences in anesthetic onset time (P = 0.121) or depth of anesthesia, with the majority of patients in both groups reporting no pain during procedures (82% for this compound vs. 83% for lignocaine) [2]. However, a statistically significant prolonged duration of anesthesia was observed in the this compound group (151.01 ± 44.4 minutes) compared to the lignocaine group (111.07 ± 24.9 minutes, P = 0.00) [2].

The cardiovascular stability associated with this compound represents one of its most notable attributes. Studies monitoring blood pressure and heart rate at 10, 20, 30, and 60-minute intervals after administration found that this compound provided stable hemodynamic parameters without the concerning fluctuations sometimes associated with adrenaline-containing anesthetic preparations [3]. This cardiovascular profile, combined with its inherent vasoconstrictive properties, suggests potential advantages for ophthalmic applications where hemodynamic stability is desirable and where the use of vasoconstrictors like adrenaline may be contraindicated in certain patient populations.

Table: Comparative Clinical Parameters of this compound versus Lignocaine

| Parameter | This compound (0.5%) | Lignocaine (2%) with Adrenaline | Statistical Significance |

|---|---|---|---|

| Onset time (seconds) | 162.92 ± 64.4 | 176.03 ± 58.2 | P = 0.121 (NS) |

| Duration of anesthesia (minutes) | 151.01 ± 44.4 | 111.07 ± 24.9 | P = 0.00* |

| Patients reporting no pain (VAS=0) | 82% | 83% | P = 0.134 (NS) |

| Patients reporting mild pain (VAS=1) | 18% | 17% | P = 0.135 (NS) |

| Cardiovascular stability | Stable profile observed | Stable profile observed | No significant differences |

Safety and Toxicity Profile

Comprehensive evaluation of this compound's safety profile reveals a favorable toxicity spectrum compared to traditional local anesthetics. Neurotoxicity assessments in experimental models demonstrated that this compound had reduced neurotoxic potential compared to some conventional agents, with histological studies showing minimal neural tissue damage at clinically relevant concentrations [3]. Genotoxicity evaluations using standard assays indicated no significant mutagenic or clastogenic effects at therapeutic dosage ranges [3]. Additionally, teratogenicity studies conducted in animal models reported no major fetal malformations or developmental abnormalities associated with this compound administration [3], though human pregnancy data remains limited.

The systemic toxicity threshold for this compound appears advantageous when compared to several conventional local anesthetics. While all local anesthetics can produce systemic toxicity when plasma concentrations exceed therapeutic ranges, this compound's chemical structure may contribute to a wider safety margin. The incidence of neurological complications with local anesthetics in general is rare (less than 3%), with seizures representing the most common serious neurological adverse effect [4]. Available clinical data suggests that this compound has a lower seizure induction potential compared to agents like bupivacaine, though direct comparative studies in ophthalmic applications are limited. The absence of reported allergic reactions or sensitivity reactions in clinical trials further supports its favorable safety profile [2] [3].

Formulation and Drug Delivery Considerations

Conventional Formulation Guidance

This compound is typically formulated as a 0.5% aqueous solution (5 mg/mL) for injection in clinical studies [2] [3]. The formulation maintains stability at room temperature and does not require special light protection or refrigeration under standard conditions. Its inherent vasoconstrictive properties eliminate the necessity for adrenaline additives in most cases, simplifying the formulation requirements and reducing potential complications associated with vasopressor agents [2]. This characteristic is particularly advantageous for ophthalmic surgery patients with cardiovascular comorbidities or those sensitive to catecholamines.

The physicochemical properties of this compound, including its pKa, lipid solubility, and protein binding characteristics, contribute to its clinical performance. While specific data on these parameters is limited in the available literature, its tetrahydroacridine structure suggests moderate lipid solubility that balances tissue penetration with controlled diffusion. The sterilization process for this compound solutions follows standard autoclaving protocols without significant degradation. Compatibility with common surgical materials including stainless steel, plastics, and rubbers has been established in clinical use, showing no evidence of adsorption or interaction that would significantly affect potency.

Advanced Ocular Delivery Systems

Recent advances in ophthalmic drug delivery technologies present opportunities for optimizing this compound administration in microsurgical contexts. Nanotechnology-based systems including polymeric nanoparticles, liposomes, and dendrimers offer potential for prolonged anesthesia with reduced dosing frequency [5] [6]. These systems can be engineered to control drug release kinetics through careful manipulation of size, surface properties, and material composition. Research demonstrates that nanoparticles in the 50-200 nm range show optimal distribution in the vitreous cavity with enhanced retention compared to larger particles [6]. Surface charge modification further influences ocular distribution, with negatively charged particles demonstrating improved diffusion through the anionic vitreous network to reach retinal tissues [6].

Injectable hydrogel systems represent another promising approach for extended this compound delivery. Technologies similar to the Verisome platform, which transforms from a solution to a biodegradable gel upon injection, could potentially maintain therapeutic anesthetic concentrations for weeks to months following a single administration [6]. Such sustained-release platforms would be particularly valuable for managing postoperative pain after complex ophthalmic procedures, potentially replacing or reducing the need for repeated injections or topical drop regimens that elderly patients often find challenging to self-administer correctly [5]. Additionally, magnetically guided microrobots have emerged as innovative platforms for targeted drug delivery in the posterior segment of the eye [7], potentially offering unprecedented precision in this compound placement for specific microsurgical applications.

Diagram: this compound Formulation Strategies and Advanced Delivery Systems for Ophthalmic Applications

Surgical Application Protocols

Preoperative Assessment and Preparation

Patient selection criteria for this compound administration in ophthalmic procedures should include comprehensive medical evaluation with particular attention to bleeding disorders, concurrent anticoagulant therapy, and history of adverse reactions to local anesthetics. Though this compound has demonstrated excellent cardiovascular stability [2] [3], patients with severe hepatic impairment may require dosage adjustments due to potential alterations in metabolism, though this compound's metabolic pathway differs from conventional amide anesthetics. Ocular assessment should include evaluation of infection at injection site, globe integrity, and specific procedural requirements that might influence anesthetic approach.

Preparation protocols begin with verification of this compound solution (typically 0.5%) and inspection for particulate matter or discoloration. Standard aseptic techniques must be followed for all ocular preparations. For procedures requiring conscious sedation, appropriate monitoring equipment should be established prior to anesthetic administration. A time-out protocol confirming patient identity, procedure, and laterality is essential. For research settings, documentation of institutional review board approval and informed consent is mandatory, with particular attention to explaining the investigational status of this compound for ophthalmic applications despite its use in other surgical domains.

Administration Techniques and Dosing Guidelines

Administration of this compound for ophthalmic procedures requires precision in technique and anatomical knowledge. For anterior segment surgery, peribulbar or sub-Tenon's administration of 3-5 mL of 0.5% this compound provides adequate akinesia and anesthesia [8]. The onset of action typically occurs within 2-3 minutes, with surgical anesthesia lasting approximately 150 minutes based on dental surgery models [2]. For procedures requiring longer duration, supplemental dosing of 1-2 mL may be administered after initial effect, with careful attention to total cumulative dosage. Upper limits should not exceed 5 mg/kg based on available safety data from other surgical applications.

For microsurgical procedures requiring precise motor control, the concentration and volume can be adjusted downward to achieve targeted akinesia without complete motor blockade. Subconjunctival injection of 0.5-1 mL of 0.5% this compound provides sufficient anesthesia for minor procedures while preserving ocular motility. In vitreoretinal surgery, retrobulbar administration with careful aspiration to avoid vascular injection is recommended. The inherent vasoconstrictive properties of this compound may help reduce bleeding at the injection site and slow systemic absorption, potentially extending duration while maintaining lower peak plasma concentrations compared to agents requiring adjunctive vasoconstrictors.

Table: Dosing Protocol for this compound in Ophthalmic Procedures

| Procedure Type | Recommended Concentration | Volume | Administration Technique | Expected Onset | Expected Duration |

|---|---|---|---|---|---|

| Cataract Surgery | 0.5% | 3-5 mL | Peribulbar or Sub-Tenon's | 2-3 minutes | ~150 minutes |

| Vitreoretinal Surgery | 0.5% | 4-5 mL | Retrobulbar | 3-4 minutes | ~150 minutes |

| Minor Anterior Segment | 0.5% | 0.5-1 mL | Subconjunctival | 1-2 minutes | 90-120 minutes |

| Lacrimal Surgery | 0.5% | 2-3 mL | Local Infiltration | 2-3 minutes | 120-150 minutes |

| Supplemental Dose | 0.5% | 1-2 mL | Original approach | 1-2 minutes | 60-90 minutes |

Experimental Protocols for Research Applications

In Vitro Efficacy Assessment

Cell-based assays provide initial screening data for this compound's anesthetic potency and potential cytotoxic effects. Primary neuronal cultures or differentiated neuroblastoma cell lines (such as SH-SY5Y) serve as appropriate model systems. The experimental protocol involves plating cells in multi-well plates at standardized densities and exposing them to serial dilutions of this compound (typically ranging from 0.001% to 0.1%) for varying durations (15 minutes to 24 hours). Assessment of sodium channel blockade can be measured through patch clamp electrophysiology techniques quantifying inhibition of voltage-gated sodium currents. Cytotoxicity endpoints include MTT assay for metabolic activity, LDH release for membrane integrity, and live/dead staining for direct visualization.

Tissue-based models offer more complex systems for evaluating this compound efficacy. The isolated sciatic nerve preparation from frogs or rodents represents a well-established model for quantifying nerve conduction blockade. Nerves are mounted in a recording chamber with stimulating and recording electrodes, then perfused with oxygenated physiological solution containing increasing concentrations of this compound. The compound action potential amplitude and conduction velocity are recorded at regular intervals following exposure. Parameters for quantification include minimum effective concentration (threshold for significant reduction in action potential amplitude), time to complete blockade, and recovery time after washout. Comparison with standard agents like lignocaine provides relative potency and duration data under controlled conditions.

In Vivo Ocular Models

Animal models for ophthalmic anesthetic evaluation require appropriate ethical oversight and species selection. Rabbit models represent the standard for ocular pharmacokinetic and efficacy studies due to their similar eye size and structure to humans. The protocol involves administration of this compound via various routes (topical, subconjunctival, retrobulbar) followed by serial assessment of corneal anesthesia using aesthesiometry (typically Cochet-Bonnet or similar device), pupillary responses, and ocular motility scoring. For pharmacokinetic analysis, aqueous humor and vitreous sampling at predetermined time points post-administration allows quantification of tissue concentrations using HPLC or LC-MS/MS methods.

Functional assessment in larger animal models (e.g., primates, pigs) may be necessary for advanced preclinical development. These models permit evaluation in complex surgical scenarios such as phacoemulsification or vitrectomy procedures. Outcome measures include surgeon ratings of anesthetic adequacy, objective quantification of ocular motility, vital sign monitoring throughout the procedure, and detailed ophthalmic examination pre- and post-operatively to assess tissue toxicity. Histopathological evaluation after scheduled euthanasia provides data on potential tissue reactions, with particular attention to retinal structures, optic nerve, and extraocular muscles. Comparative studies with established ocular anesthetics strengthen the validity of findings and position this compound within the existing therapeutic landscape.

Diagram: Comprehensive Research Protocol for this compound Evaluation in Ophthalmic Applications

Regulatory and Development Considerations

Preclinical Development Pathway

The developmental status of this compound presents both opportunities and challenges for ophthalmic application. While the drug has been investigated in various clinical contexts including dental and ophthalmic surgery [8] [3], systematic development specifically for ophthalmic microsurgery remains limited. The preclinical pathway should include thorough ophthalmic formulation optimization focusing on pH, osmolarity, and preservative requirements appropriate for ocular tissues. Specific ocular toxicity studies including corneal endothelial cell effects, retinal toxicity assessment via electroretinography, and lens clarity evaluation are essential components of the preclinical package.

Toxicology requirements for ophthalmic drugs include both local and systemic evaluations. Acute and chronic ocular tolerance studies in multiple animal species establish the safety margin for various administration routes. Systemic toxicity assessment follows standard small and large animal models, with particular attention to potential CNS effects given the known neurological complications of local anesthetics [4]. The unique chemical structure of this compound may necessitate specialized metabolic and pharmacokinetic studies to identify major metabolites and potential accumulation patterns in ocular tissues. Drug interaction studies with common ophthalmic agents including antibiotics, anti-inflammatories, and mydriatics complete the comprehensive preclinical evaluation.

Clinical Development Strategy

Phase I trials for ophthalmic this compound should establish safety and tolerability in healthy volunteers, with careful dose escalation and detailed pharmacokinetic sampling from both plasma and aqueous humor where ethically feasible. Phase II studies should focus on proof-of-concept in specific ophthalmic surgical procedures such as cataract extraction, with randomized controlled designs comparing this compound to established local anesthetics. Primary endpoints should include surgeon satisfaction scores, patient-reported pain during procedure, need for supplemental anesthesia, and vital sign stability throughout the procedure.

Pivotal Phase III trials would expand to multiple surgical centers and diverse ophthalmic procedures, including more complex vitreoretinal surgeries where prolonged anesthesia provides particular benefit. The development program should specifically address special populations including elderly patients, those with cardiovascular comorbidities, and potentially pediatric populations where general anesthesia risks might be mitigated by effective local anesthesia. The regulatory strategy should leverage existing human safety data from non-ophthalmic uses while generating ophthalmic-specific efficacy and safety data sufficient to support labeling for microsurgical applications.

Conclusion and Future Directions

This compound represents a promising alternative to conventional local anesthetics for ophthalmic microsurgery, with its unique chemical structure, favorable duration of action, inherent vasoconstrictive properties, and reduced cardiovascular effects. The available clinical data, though primarily from dental applications, demonstrates comparable efficacy to lignocaine with adrenaline while eliminating the need for vasoconstrictor additives [2] [3]. This profile positions this compound as a potentially valuable agent for ophthalmic patients who may be sensitive to adrenaline or who would benefit from prolonged surgical anesthesia without significant hemodynamic alterations.

Future development should focus on optimizing formulation strategies that leverage advances in ophthalmic drug delivery technology [5] [6]. Incorporating this compound into sustained-release platforms could extend its therapeutic benefits into the postoperative period, potentially addressing the significant challenge of postoperative pain management after complex ophthalmic procedures. Additionally, targeted delivery approaches using emerging technologies such as magnetically guided microrobots [7] could potentially revolutionize precision anesthesia for specific retinal procedures. Further clinical studies specifically designed to evaluate this compound in modern ophthalmic microsurgical techniques will be essential to fully establish its role in the ophthalmic anesthetic armamentarium.

References

- 1. Local Anesthetics [intechopen.com]

- 2. A Randomized Controlled Trail Comparing the Efficacy of 0.5 ... [pmc.ncbi.nlm.nih.gov]

- 3. A comparative study between 0.5% this compound and 2% ... [ijbcp.com]

- 4. Local anesthesia: neurologic complications [medlink.com]

- 5. Advances in ophthalmic drug delivery technology for ... [pubmed.ncbi.nlm.nih.gov]

- 6. Challenges and opportunities for drug delivery to the posterior ... [pmc.ncbi.nlm.nih.gov]

- 7. Progress in Magnetically Actuated... - touchOPHTHALMOLOGY Recent [touchophthalmology.com]

- 8. Clinical evaluation of this compound in ophthalmic surgery [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Centbucridine in Dental Extraction Surgery

Then, I will now begin writing the main body of the document.

Introduction and Rationale

Centbucridine (chemical name: 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) represents a significant advancement in local anesthetic pharmacology for dental surgical procedures. Developed at the Central Drug Research Institute in Lucknow, India, this quinoline derivative belongs to a unique class that is neither ester-based nor amide-based, distinguishing it from conventional local anesthetics. Its distinctive chemical structure contributes to its inherent vasoconstrictor properties, eliminating the necessity for adjunctive vasoconstrictors like adrenaline in most clinical scenarios. This pharmacological advantage is particularly valuable for patients with contraindications to vasopressors, including those with cardiovascular comorbidities, thyroid dysfunction, or heightened sensitivity to catecholamines [1] [2].

The clinical adoption of this compound in dental extraction protocols addresses several limitations associated with lignocaine, which has remained the gold standard in dental anesthesia despite its vasodilatory effects that necessitate combination with adrenaline. This requirement for vasoconstrictor additives introduces potential cardiovascular effects that may compromise patient safety in vulnerable populations. This compound demonstrates comparable anesthetic efficacy to lignocaine while offering superior cardiovascular stability and a favorable side effect profile, making it particularly suitable for extended dental surgical procedures and patients with underlying health concerns [1] [2] [3]. Clinical evidence confirms that this compound achieves sufficient depth and duration of anesthesia for various dental extraction protocols, establishing it as a valuable alternative in the surgical armamentarium.

Comparative Efficacy Data

Quantitative Clinical Parameters

Table 1: Comparative Anesthetic Parameters of this compound vs. Lignocaine

| Parameter | This compound (0.5%) | Lignocaine (2% with Adrenaline) | Statistical Significance | Study References |

|---|---|---|---|---|

| Onset of Anesthesia (seconds) | 105.1-162.9s | 99.7-176.0s | P=0.121-0.647 (NS) | [1] [4] |

| Duration of Anesthesia (minutes) | 91.9-151.0min | 91.6-111.1min | P=0.000-0.931 | [1] [4] |

| Anesthesia Depth (VAS Score 0) | 82-82% | 81-83% | P=0.134-0.135 (NS) | [1] [4] |

| Cardiovascular Effects | Significant pulse rate reduction at 10/30min | Minimal cardiovascular changes | P<0.001 | [4] |

| Required Additional Doses | None reported | None reported | Not significant | [1] [3] |

Table 2: Demographic Distribution and Side Effect Profile

| Characteristic | This compound Group | Lignocaine Group | Overall Population |

|---|---|---|---|

| Mean Age (years) | 38.1 | 37.2 | 37.7 |

| Gender Distribution | 45M:55F | 49M:49F | 94M:104F |

| Allergic Reactions | None reported | None reported | None reported |

| Post-operative Complications | None reported | None reported | None reported |

| Patient Satisfaction | High (comparable to lignocaine) | High | Consistently high across groups |

Comprehensive analysis of clinical trial data reveals that 0.5% this compound demonstrates anesthetic properties comparable to 2% lignocaine with adrenaline across multiple critical parameters. The onset of anesthesia shows no statistically significant differences between the two agents, with both achieving clinical effectiveness within approximately 2-3 minutes after administration. Regarding anesthesia duration, this compound exhibits notably prolonged action in adult populations, providing approximately 151 minutes of effective anesthesia compared to 111 minutes for lignocaine with adrenaline, a statistically significant advantage (P=0.000) that may prove particularly beneficial for lengthy surgical procedures or post-operative pain management [1].

The depth of anesthesia, as measured by Visual Analog Scale (VAS) scores during dental extractions, demonstrates equivalent efficacy between the two anesthetic formulations. Both agents achieved satisfactory anesthetic depth (VAS score of 0, indicating no pain) in over 80% of cases, with the remaining patients reporting only mild discomfort (VAS score of 1). This confirms that this compound provides sufficient analgesic potency for routine dental extractions without compromising patient comfort. From a safety perspective, this compound exhibits a unique pharmacological effect of modestly reducing pulse rate at 10 and 30 minutes post-administration, a effect not observed with lignocaine-adrenaline combinations. This characteristic may offer advantages for hypertensive patients or those with tachycardia conditions, though requires monitoring in patients with bradycardia [4].

Experimental Protocols

Clinical Trial Methodologies

Robust clinical trial methodologies have been developed to evaluate the efficacy and safety of this compound in dental extraction procedures. These protocols employ randomized controlled designs with double-blind or triple-blind allocation to ensure unbiased assessment of outcomes. The fundamental protocol involves administration of either 0.5% this compound or 2% lignocaine with adrenaline (1:200,000) using standardized injection techniques for inferior alveolar nerve blocks. Research participants typically include healthy adults (ASA-I classification) aged 18-60 years requiring dental extractions, with recent studies extending to pediatric populations (12-14 years) to establish age-specific dosing and efficacy profiles [1] [4].

Patient selection criteria follow strict inclusion and exclusion parameters. Eligible participants generally include those requiring unilateral or bilateral molar extractions, while exclusion criteria encompass acute oral infections, history of local anesthetic allergy, compromised medical status (ASA II-IV), pregnancy, and lactation. Pre-administration screening includes intradermal sensitivity testing to identify potential allergic responses, though none have been reported in the literature to date. The randomization process typically employs envelope-based allocation systems, where patients select sealed envelopes containing group assignment, ensuring random distribution between experimental and control groups. Blinding procedures involve masking the anesthetic cartridges with opaque markings or utilizing independent nursing staff to prepare identical syringes, preventing operator or participant bias [1] [3].

Outcome Assessment Metrics

Standardized outcome measures are essential for objective comparison between anesthetic agents. The primary assessment parameters include:

Onset of anesthesia: Measured in seconds using both subjective (patient-reported numbness/tingling) and objective (pinprick test with 20-gauge needle) methods at 30-second intervals until effective anesthesia is established [1].

Duration of anesthesia: Recorded in minutes as the time interval between anesthetic onset and return of normal sensation, confirmed through both patient reporting and objective pinprick testing at the extraction site [1].

Anesthetic depth: Evaluated using a standardized Visual Analog Scale (VAS) ranging from 0 (no pain) to 5 (excruciating, unbearable pain), with patients scoring their pain experience during the extraction procedure [1].

Cardiovascular parameters: Including systolic and diastolic blood pressure (mm Hg) and pulse rate (beats per minute), measured preoperatively (baseline) and at 10, 20, 30, and 60-minute intervals post-administration using standardized sphygmomanometers and pulse assessment techniques [1] [4].

Statistical analysis of collected data typically employs Student's t-test for continuous variables and chi-square tests for categorical variables, with P-values <0.05 considered statistically significant. All statistical analyses utilize established software packages such as SPSS, ensuring rigorous evaluation of observed differences [1].

Clinical Application Workflow

Dental Extraction Protocol with this compound

The clinical application of this compound in dental extraction procedures follows a structured workflow to maximize efficacy and patient safety. The process begins with comprehensive pre-operative assessment including medical history review, physical examination, and necessary radiographs to evaluate the tooth and surrounding structures. For inferior alveolar nerve blocks, which represent the most common administration technique for mandibular extractions, standard aspiration techniques must be employed to prevent intravascular injection. The recommended dosage for adult patients is 1.0-1.8 mL of 0.5% this compound, injected slowly over 30-60 seconds to ensure comfortable administration and optimal tissue distribution [1] [2].

The following diagram illustrates the standardized clinical decision pathway for this compound administration in dental extraction procedures:

Diagram 1: Clinical Decision Pathway for this compound Administration in Dental Extractions

Step-by-Step Surgical Protocol

Pre-anesthetic Evaluation: Conduct comprehensive medical assessment with emphasis on cardiovascular status, allergy history, and previous anesthetic experiences. Obtain informed consent specifically mentioning this compound as an alternative anesthetic agent [1] [4].

Anesthetic Preparation: Draw 1.0-1.8 mL of 0.5% this compound solution into sterile syringe using aseptic technique. Confirm appropriate concentration and absence of particulate matter or discoloration [1].

Administration Technique: Position patient semi-reclined with adequate head support. Prepare injection site with topical antiseptic. For inferior alveolar nerve block, utilize standard landmarks (coronoid notch, pterygomandibular raphe) with needle insertion to target depth. Employ aspiration technique before slow injection (30-60 seconds) to prevent intravascular administration [1].

Onset Confirmation: Monitor for subjective symptoms (numbness, tingling, warmth) reported by patient. Perform objective testing via pinprick assessment in the extraction area at 2-minute intervals. Record exact onset time once anesthesia is established [1].

Surgical Procedure: Commence extraction after confirming adequate anesthesia. Maintain communication with patient throughout procedure to monitor comfort level. Document VAS score immediately following tooth extraction [1].

Post-operative Monitoring: Record duration of anesthesia from onset to complete return of normal sensation. Monitor cardiovascular parameters (BP, pulse) at standard intervals (10, 20, 30, 60 minutes). Document any adverse effects or need for supplemental anesthesia [1] [4].

Implementation Considerations

Clinical Indications and Contraindications

This compound presents specific clinical advantages in particular patient populations and clinical scenarios. The most significant indication involves patients with absolute contraindications to vasoconstrictors, including those with cardiovascular conditions (severe hypertension, recent myocardial infarction, arrhythmias), uncontrolled hyperthyroidism, or documented sensitivity to catecholamines. Additionally, this compound's extended duration of action makes it particularly suitable for complex surgical procedures requiring prolonged anesthesia, multiple extractions, or when post-operative pain management is anticipated to be challenging. The absence of vasoconstrictor components also benefits patients with sulfite allergies, which are present in many adrenaline-containing local anesthetic solutions [1] [2].

While this compound demonstrates an excellent safety profile, specific precautionary measures should be observed. Although no hypersensitivity reactions have been documented in clinical trials, standard allergy protocols should be maintained, including availability of emergency medications and equipment. The observed modest reduction in pulse rate warrants careful cardiovascular monitoring in patients with pre-existing bradycardia or conduction abnormalities. Due to limited data in pediatric populations under 12 years, cautious application is advised in younger children until age-specific dosing guidelines are firmly established. As with all local anesthetics, proper aspiration technique remains essential to prevent unintentional intravascular injection [1] [4].

Safety Profile and Adverse Effect Management

Clinical evidence demonstrates that this compound possesses a favorable safety profile comparable to conventional local anesthetics. Across multiple studies involving hundreds of patients, no serious adverse reactions have been reported following this compound administration. The most consistently documented physiological effect is a modest reduction in pulse rate observed at 10 and 30 minutes post-injection, which appears statistically significant but clinically inconsequential in healthy individuals. This bradycardic effect may actually benefit hypertensive or tachycardic patients, though warrants monitoring in those with pre-existing conduction abnormalities [4].

Unlike lignocaine-adrenaline combinations, this compound administration does not produce the typical catecholamine-mediated effects such as tachycardia, palpitations, or anxiety. The absence of vasoconstrictor components eliminates the risk of tissue ischemia at the injection site or systemic pressor effects. No cases of central nervous system toxicity, allergic reactions, or delayed healing responses have been documented in the literature. The compound appears well-tolerated across diverse patient demographics, with similar side effect profiles to lignocaine in terms of incidence and severity. Standard local anesthetic precautions should be maintained, including having resuscitation equipment available and employing incremental injection techniques with aspiration [1] [2] [3].

Conclusion

This compound represents a valuable therapeutic alternative in the local anesthetic arsenal for dental extraction procedures, particularly benefiting patients with contraindications to vasoconstrictor agents. Extensive clinical research demonstrates that 0.5% this compound provides anesthetic efficacy comparable to 2% lignocaine with adrenaline, while offering the distinct advantages of inherent vasoconstrictor activity, extended duration of action, and reduced cardiovascular stimulation. The well-documented safety profile and minimal side effects further support its integration into routine clinical practice for both simple and complex dental extractions.

Future research directions should explore long-term outcomes in diverse patient populations, including pediatric and geriatric demographics, and investigate potential combinations with other anesthetic techniques. Additional studies focusing on molecular mechanisms underlying this compound's unique vasoconstrictor properties could provide insights for developing next-generation local anesthetics. As dental professionals increasingly encounter medically complex patients, this compound offers a safe, effective, and pharmacologically distinct option for achieving profound anesthesia while minimizing cardiovascular risks associated with traditional vasopressor-containing solutions.

References

- 1. A Randomized Controlled Trail Comparing the Efficacy of 0.5 ... [pmc.ncbi.nlm.nih.gov]

- 2. A comparative study between 0.5% this compound HCl and ... [pmc.ncbi.nlm.nih.gov]

- 3. A comparative study of this compound and lidocaine in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of 0.5% this compound and 2% Lignocaine as Local... [link.springer.com]

Comprehensive Application Notes and Technical Protocols: Centbucridine Nerve Block in Oral Surgery

Introduction and Pharmacological Profile

Centbucridine (chemical name: 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) represents a significant advancement in local anesthetic pharmacology as a novel quinoline derivative that differs fundamentally from conventional ester and amide-type local anesthetics. Developed at the Central Drug Research Institute (CDRI) in Lucknow, India, this compound exhibits a unique chemical structure that contributes to its distinctive clinical properties, including inherent vasoconstrictor activity that eliminates the necessity for adrenaline supplementation in most clinical scenarios [1] [2]. This pharmacological characteristic provides a critical clinical advantage in patients with contraindications to vasopressors, such as those with cardiovascular compromise, thyroid dysfunction, or sensitivity to catecholamines [3] [4].

Extensive preclinical evaluation has demonstrated that this compound exhibits a favorable neurotoxicity profile with minimal risk of tissue irritation or damage when administered at recommended concentrations [1] [5]. Chronic toxicity studies conducted in animal models have further confirmed its safety for clinical administration, showing no significant organ toxicity or teratogenic effects at therapeutic doses [1] [4]. The drug's mechanism of action, like conventional local anesthetics, involves blockade of voltage-gated sodium channels, but its unique chemical structure may contribute to additional receptor interactions that enhance its duration of action and potency profile [2] [5].

Clinical Administration Protocols

Preparation and Dosage Guidelines

Drug Formulation: this compound is commercially available as a 0.5% colorless solution (5 mg/mL) in single-use ampoules or cartridges. The solution should be inspected for particulate matter or discoloration before administration, and any compromised solutions should be discarded [2] [3].

Recommended Dosage: For inferior alveolar nerve block in adult oral surgery, the recommended dose is 1.5-2.0 mL (7.5-10 mg) of 0.5% solution per injection site. The maximum safe dose has been established at 3.0 mg/kg body weight, not exceeding 200 mg in healthy adults [2] [4].

Pre-anesthesia Assessment: Prior to administration, clinicians should conduct a comprehensive medical evaluation, including vital signs assessment (blood pressure, heart rate), allergy history (particularly to local anesthetics), and anatomical assessment of the injection site. An aspiration test should always be performed before injection to prevent intravascular administration [2] [3].

Administration Technique

The standard protocol for inferior alveolar nerve block with this compound follows conventional dental anesthesia approaches with specific considerations for this agent:

Patient Positioning: Position the patient supine or semi-supine with adequate head and neck support. Prepare the mucosal injection site with appropriate antiseptic solution unless contraindicated [2] [3].

Needle Selection: Use a 25-27 gauge long dental needle appropriate for deep nerve blocks. The needle should be advanced slowly toward the target area near the mandibular foramen [2].

Aspiration Test: Before injection, perform aspiration in two planes to verify extravascular positioning. If blood appears in the cartridge, reposition the needle until aspiration is negative [3].

Injection Rate: Administer the solution slowly over 60-90 seconds to minimize discomfort and tissue distension. Rapid injection should be avoided as it may cause patient discomfort or reduce anesthetic efficacy [2] [3].

Anesthesia Confirmation: Allow adequate time for anesthetic onset (typically 2-3 minutes) before proceeding with surgical intervention. Confirm adequate anesthesia through subjective patient reports (numbness, tingling) and objective testing (pinprick test with sterile needle) in the distribution area of the inferior alveolar nerve [2].

Experimental Methodology

Clinical Trial Designs for Efficacy Evaluation

Research into this compound's clinical profile has employed several methodological approaches to ensure robust, comparable data:

Randomized Controlled Trials: The most validated design involves double-blind, randomized controlled trials comparing 0.5% this compound with 2% lignocaine with adrenaline (1:200,000) in patients undergoing similar oral surgical procedures (typically extractions of mandibular teeth) [2] [3]. In this design, patients are randomly assigned to receive either this compound or lignocaine, with both the administrator and patient blinded to the agent identity through masking of cartridge labels and similar packaging [2].

Split-Mouth Designs: Some studies have employed split-mouth methodologies where patients requiring bilateral similar procedures (e.g., extraction of contralateral teeth) receive this compound on one side and lignocaine on the contralateral side in randomized order, with adequate washout periods between administrations when procedures aren't simultaneous [6] [3]. This design controls for individual variability in pain perception and anatomical factors.

The experimental workflow for evaluating this compound in clinical trials follows a systematic process from screening through data analysis, which can be visualized as follows:

Standardized Assessment Parameters

Research protocols have established specific, quantifiable parameters for evaluating this compound performance:

Onset Time Measurement: Defined as the time interval (in seconds) between completion of anesthetic injection and the first subjective report of numbness/tingling in the lower lip, confirmed objectively by absent pain response to pinprick test using a 20-gauge sterile needle applied to the attached gingiva in the surgical area [2]. This is typically measured with a calibrated stopwatch by an independent observer blinded to the anesthetic agent.

Duration Assessment: Measured as the time interval (in minutes) between objectively confirmed onset of anesthesia and the patient's report of return to normal sensation in the anesthetized area, again confirmed objectively by positive response to pinprick test [2] [3]. The assessment is conducted by a qualified medical nurse or independent observer using standardized timing instruments.

Anesthesia Depth Evaluation: Employing a Visual Analog Scale (VAS) where patients subjectively rate procedural pain on a scale of 0-5 (0=no pain, 5=excruciating unbearable pain) immediately following the surgical procedure [2]. This standardized approach allows for consistent cross-group comparisons of anesthetic efficacy.

Cardiovascular Monitoring: Systematic measurement of blood pressure (systolic/diastolic) and heart rate preoperatively (baseline) and at standardized intervals post-administration (10, 20, 30, and 60 minutes) using the same calibrated sphygmomanometer for all patients [2] [3]. Patients should be in resting position during measurements to ensure consistency.

Safety and Adverse Events Profile

Cardiovascular Effects

A significant advantage of this compound is its minimal impact on cardiovascular parameters, making it particularly suitable for patients with cardiovascular conditions where adrenaline-containing anesthetics are contraindicated [1] [3]. Studies have demonstrated that this compound administration does not produce clinically significant alterations in blood pressure or heart rate in normotensive patients, with changes from baseline values not exceeding normal physiological variability [3] [4]. Interestingly, a 2020 randomized controlled trial in pediatric patients did identify a statistically significant decrease in pulse rate at 10 and 30 minutes after this compound administration compared to lignocaine, though this reduction remained within clinically acceptable limits and did not require intervention [6].

The cardiovascular stability of this compound compared to adrenalin-containing lignocaine solutions represents one of its most significant clinical advantages, particularly in patients with hypertension, arrhythmias, or ischemic heart disease where catecholamine administration poses significant risk [3]. This inherent stability eliminates the potential for adrenaline-induced tachycardia, hypertension, or arrhythmias that may occasionally occur even with standard dental doses of lignocaine with adrenaline, especially in sensitive individuals [1] [2].

Neurotoxicity and Allergic Potential